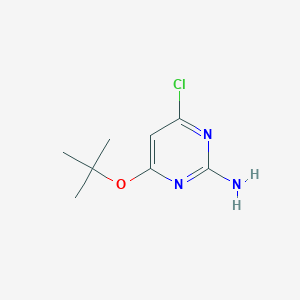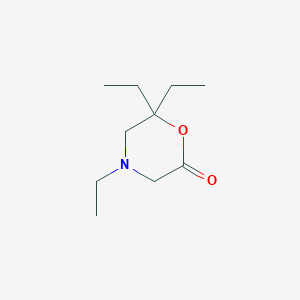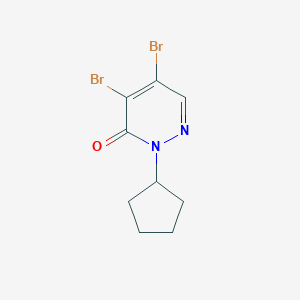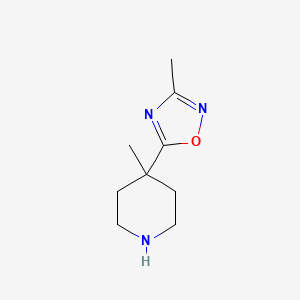
1-Benzyl-2-(thiophen-2-yl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-2-(thiophen-2-yl)pyrrolidine is a heterocyclic compound that features a pyrrolidine ring substituted with a benzyl group and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-(thiophen-2-yl)pyrrolidine typically involves the reaction of pyrrolidine with benzyl chloride and thiophene derivatives. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic substitution with benzyl chloride. The thiophene ring is then introduced through a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-2-(thiophen-2-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes back to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
1-Benzyl-2-(thiophen-2-yl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of organic semiconductors and materials for electronic devices.
Wirkmechanismus
The mechanism of action of 1-Benzyl-2-(thiophen-2-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Phenylpyridine: Another heterocyclic compound with a pyridine ring substituted with a phenyl group.
2-(Benzo[b]thiophen-2-yl)pyridine: A compound similar to 1-Benzyl-2-(thiophen-2-yl)pyrrolidine but with a benzo[b]thiophene ring instead of a thiophene ring.
Uniqueness: this compound is unique due to its specific combination of a benzyl group and a thiophene ring attached to a pyrrolidine core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable building block for the synthesis of more complex molecules. Its applications in chemistry, biology, medicine, and industry highlight its importance and potential for future research and development.
Eigenschaften
Molekularformel |
C15H17NS |
|---|---|
Molekulargewicht |
243.4 g/mol |
IUPAC-Name |
1-benzyl-2-thiophen-2-ylpyrrolidine |
InChI |
InChI=1S/C15H17NS/c1-2-6-13(7-3-1)12-16-10-4-8-14(16)15-9-5-11-17-15/h1-3,5-7,9,11,14H,4,8,10,12H2 |
InChI-Schlüssel |
IDPGHBMSPZYCNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine](/img/structure/B11811906.png)
![3-Chloro-4,6-dimethylbenzo[d]isoxazole](/img/structure/B11811915.png)





